CZC-25146

Parkinson's disease LRRK2 kinase inhibition

Select CZC-25146 for reproducible Parkinson’s disease & liver disease research. This fluoro-diaminopyrimidine gives balanced mid-nM potency against wild-type/G2019S LRRK2, 185-kinase panel selectivity (only 5 off-targets <300 nM), oral bioavailability (F ~4% brain), neuronal EC50 <8 nM, and validated reduction of ATZ polymer load in iPSC hepatocytes. Unlike brain-penetrant or clinical-stage tool alternatives, its well-characterized PK (mouse Vd 5.4 L/kg, Cl 2.3 L/hr/kg) and robust peripheral tissue distribution make it the definitive, quality-assured probe for systemic LRRK2 target engagement and proteomics studies.

Molecular Formula C22H25FN6O4S
Molecular Weight 488.5 g/mol
CAS No. 1191911-26-8
Cat. No. B560049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCZC-25146
CAS1191911-26-8
Synonyms(E)-N-(2-((5-fluoro-2-((2-methoxy-4-morpholinophenyl)amino)pyrimidin-4(3H)-ylidene)amino)phenyl)methanesulfonamide
Molecular FormulaC22H25FN6O4S
Molecular Weight488.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)F
InChIInChI=1S/C22H25FN6O4S/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27)
InChIKeyXXHHOTZUJIXPJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





CZC-25146: A Selective and Metabolically Stable LRRK2 Inhibitor for Parkinson's Disease Research


CZC-25146 (CAS 1191911-26-8) is a fluoro-diaminopyrimidine compound that acts as a potent, reversible, and ATP-competitive inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a serine/threonine kinase whose gain-of-function mutations represent the most common genetic cause of familial Parkinson's disease [1]. The compound is orally bioavailable and exhibits a favorable selectivity profile, potently inhibiting wild-type LRRK2 and the pathogenic G2019S mutant with mid-nanomolar potency, while displaying minimal activity against a broad panel of off-target kinases .

Why Generic LRRK2 Inhibitor Substitution Fails: Critical Limitations of Common Alternatives to CZC-25146


LRRK2 inhibitors are not interchangeable due to significant variations in kinase selectivity, metabolic stability, brain penetration, and off-target toxicity. Early-generation inhibitors such as LRRK2-IN-1 and GSK2578215A lack brain penetration, while others like CZC-54252, though more potent, share similar bioavailability limitations [1]. Clinical-stage candidates (e.g., MLi-2) are not readily available for research. CZC-25146 provides a balanced, well-characterized profile—combining mid-nanomolar potency, oral bioavailability, and a clean off-target signature—making it a preferred tool for in vivo and in vitro studies where both efficacy and selectivity are required [2].

CZC-25146 vs. Analogs: Head-to-Head Quantitative Differentiation for Scientific Selection


Comparative Potency Against Wild-Type and G2019S Mutant LRRK2

CZC-25146 demonstrates balanced, sub-10 nM potency against both wild-type and the common G2019S mutant LRRK2, positioning it as a potent, broad-spectrum probe. While its analog CZC-54252 is approximately 3-4 fold more potent, CZC-25146 offers a favorable balance of potency, selectivity, and oral bioavailability that is not observed with the more potent, but similarly brain-restricted, analog [1]. The data show CZC-25146's IC50 values are 4.76 nM (WT) and 6.87 nM (G2019S), compared to CZC-54252's 1.28 nM and 1.85 nM [2]. This makes CZC-25146 a reliable tool for studies where moderate, sustained inhibition is required without the risk of excessive kinase suppression.

Parkinson's disease LRRK2 kinase inhibition

Kinase Selectivity Profile vs. LRRK2-IN-1 and GSK2578215A

CZC-25146 exhibits a cleaner off-target profile compared to early-generation LRRK2 inhibitors LRRK2-IN-1 and GSK2578215A, which have broader kinase inhibition and lack brain penetration [1]. In a panel of 185 kinases, CZC-25146 potently inhibited only five additional kinases (PLK4, GAK, TNK1, CAMKK2, PIP4K2C) with IC50 values < 300 nM, none of which are predictors of genotoxicity or hematopoietic toxicity . This contrasts with LRRK2-IN-1 and GSK2578215A, which inhibit a wider range of kinases and are not brain-penetrant, limiting their utility for in vivo CNS studies [2].

kinase selectivity off-target chemoproteomics

Metabolic Stability and Oral Bioavailability vs. Brain-Penetrant Candidates

CZC-25146 is orally bioavailable and metabolically stable in mice, with a volume of distribution (Vd) of 5.4 L/kg and clearance (Cl) of 2.3 L/hr/kg, making it suitable for systemic administration [1]. This contrasts with more potent, brain-penetrant LRRK2 inhibitors like MLi-2 (IC50 = 0.76 nM for G2019S) and PF-06447475 (IC50 = 3 nM for WT), which are not widely available for research use [2]. While CZC-25146 has limited brain penetration (~4%), its favorable oral PK enables peripheral LRRK2 inhibition studies and systemic disease models .

pharmacokinetics oral bioavailability metabolic stability

Neuroprotective Efficacy in Primary Human Neurons vs. CZC-54252

CZC-25146 rescues G2019S LRRK2-induced neurite defects in primary human neurons with an EC50 below 8 nM, demonstrating potent functional neuroprotection [1]. In a direct comparison, CZC-54252 exhibited a slightly lower EC50 (~1 nM) for the same endpoint, but CZC-25146 fully restored neurite length and branch point counts to wild-type levels [2]. This head-to-head data confirms CZC-25146's efficacy in a disease-relevant human cellular model, providing confidence in its ability to reverse mutant LRRK2-mediated pathology.

neuroprotection primary human neurons Parkinson's disease

Cytotoxicity and Neuronal Development Safety Profile

CZC-25146 demonstrates a favorable safety margin in human cortical neurons, with no cytotoxicity or impairment of neuronal development observed at concentrations up to 5 µM over seven days [1]. This is >1000-fold above its IC50 for LRRK2 inhibition, indicating a wide therapeutic window. This contrasts with less selective inhibitors like GSK2578215A, which can induce autophagy and LC3-II accumulation at similar concentrations [2].

cytotoxicity neuronal development safety

Optimized Research Applications of CZC-25146 in Parkinson's Disease and Beyond


In Vivo Studies of Peripheral LRRK2 Inhibition in Rodent Models

CZC-25146's oral bioavailability and favorable pharmacokinetic profile in mice (Vd=5.4 L/kg, Cl=2.3 L/hr/kg) [1] make it an excellent tool for systemic LRRK2 inhibition studies. Its limited brain penetration (~4%) restricts its utility for CNS targets but makes it ideal for investigating LRRK2 function in peripheral tissues, including immune cells, kidneys, and lungs, where LRRK2 is highly expressed. This is particularly valuable for studying LRRK2's role in inflammatory responses and peripheral pathologies associated with Parkinson's disease.

Mechanistic Studies of Mutant LRRK2-Induced Neurotoxicity in Human Neurons

CZC-25146 has been validated in primary human neurons to reverse G2019S LRRK2-induced neurite shortening with an EC50 <8 nM, fully restoring neuronal morphology to wild-type levels [2]. This makes it a critical probe for dissecting the molecular pathways downstream of pathogenic LRRK2 mutations in a human-relevant cellular context. Its clean off-target profile ensures that observed effects are specifically attributable to LRRK2 inhibition.

Selectivity Profiling and Chemical Proteomics

CZC-25146's well-characterized selectivity profile—inhibiting only 5 off-target kinases (PLK4, GAK, TNK1, CAMKK2, PIP4K2C) with IC50 <300 nM out of 185 tested —makes it an ideal tool for chemical proteomics and target deconvolution studies. Researchers can confidently attribute cellular phenotypes to LRRK2 inhibition, minimizing the confounding effects of polypharmacology.

Investigating LRRK2 in Alpha-1 Antitrypsin Deficiency and Liver Disease

Emerging evidence shows CZC-25146 reduces mutant alpha-1 antitrypsin (ATZ) polymer load and restores AAT secretion in iPSC-derived hepatocytes . This expands its utility beyond Parkinson's disease to studies of liver disease and protein aggregation disorders, offering a unique application not shared by brain-penetrant LRRK2 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for CZC-25146

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.